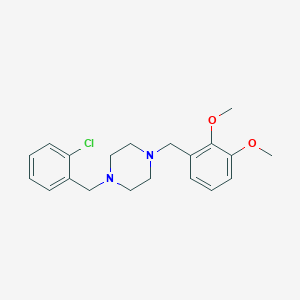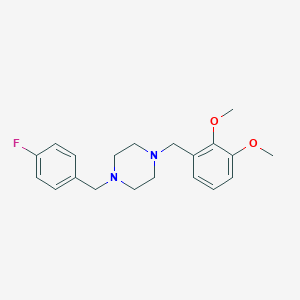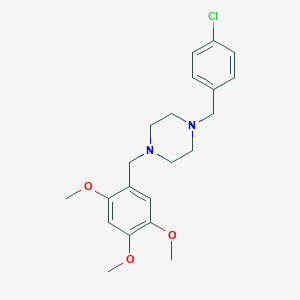![molecular formula C20H24N4O6 B442354 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442354.png)
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with 4,5-dimethoxy-2-nitrobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, lithium aluminum hydride.
Major Products
Oxidation: Amines.
Reduction: Nitroso derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including as a central nervous system stimulant or anthelmintic.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific application. In the context of medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro groups could also play a role in redox reactions within biological systems, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features.
4-Nitrobenzylpiperazine: Shares the nitrobenzyl group, used in similar applications.
4,5-Dimethoxy-2-nitrobenzyl chloride: A precursor in the synthesis of the compound.
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both 4,5-dimethoxy-2-nitrobenzyl and 4-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C20H24N4O6 |
|---|---|
Peso molecular |
416.4g/mol |
Nombre IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H24N4O6/c1-29-19-11-16(18(24(27)28)12-20(19)30-2)14-22-9-7-21(8-10-22)13-15-3-5-17(6-4-15)23(25)26/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Clave InChI |
PPBNSTKWSXLJSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)





![1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)


![9-Ethyl-3-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B442289.png)


![1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442292.png)

